![molecular formula C22H42ClNO B11828770 1-Hexadecyl-4-methylpyridinium chloride hydrate](/img/structure/B11828770.png)
1-Hexadecyl-4-methylpyridinium chloride hydrate
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Overview
Description
1-Hexadecyl-4-methylpyridinium chloride hydrate is a chemical compound with the molecular formula C22H40ClN·xH2O. It is a specialty product often used in proteomics research . This compound is known for its solid physical state and is typically stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecyl-4-methylpyridinium chloride hydrate involves the reaction of 4-methylpyridine with hexadecyl chloride under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-Hexadecyl-4-methylpyridinium chloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridinium compounds .
Scientific Research Applications
Pharmaceutical Applications
1-Hexadecyl-4-methylpyridinium chloride hydrate is primarily utilized in the pharmaceutical industry as a surfactant and solubilizing agent. Its amphiphilic nature allows it to enhance the solubility of poorly soluble drugs, thereby improving bioavailability.
Case Study: Drug Delivery Systems
A study demonstrated the effectiveness of this compound in formulating liposomal drug delivery systems. The compound facilitated the encapsulation of hydrophobic drugs, resulting in increased therapeutic efficacy and reduced side effects. The liposomes formed were stable and showed a controlled release profile, making them suitable for sustained drug delivery .
Biotechnology Applications
In biotechnology, this compound is used in cell culture and gene therapy applications. Its properties as a cationic surfactant make it effective for transfecting cells with nucleic acids.
Table: Comparison of Transfection Efficiency
Transfection Agent | Efficiency (%) |
---|---|
This compound | 85 |
Lipofectamine | 90 |
Polyethylenimine | 75 |
The above table indicates that while Lipofectamine remains slightly more efficient, this compound offers a competitive alternative with potentially lower cytotoxicity .
Environmental Applications
The compound has also been explored for its potential in environmental remediation, particularly in the removal of pollutants from water sources. Its surfactant properties allow it to interact with hydrophobic contaminants, enhancing their solubility and facilitating their removal.
Case Study: Pollutant Removal
In a recent study, this compound was tested for its ability to remove heavy metals from contaminated water. The results showed a significant reduction in metal concentrations, demonstrating its potential as an effective agent for environmental cleanup .
Mechanism of Action
The mechanism of action of 1-Hexadecyl-4-methylpyridinium chloride hydrate involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on these molecules, altering their structure and function. This interaction can affect various biochemical pathways and processes, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Hexadecylpyridinium chloride
- 4-Methylpyridinium chloride
- Hexadecyltrimethylammonium chloride
Uniqueness
1-Hexadecyl-4-methylpyridinium chloride hydrate is unique due to its specific structure, which combines the hexadecyl and 4-methylpyridinium moieties. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Biological Activity
1-Hexadecyl-4-methylpyridinium chloride hydrate (HMPC) is a cationic surfactant belonging to the class of ionic liquids. Its unique properties make it a subject of interest in various biological and chemical applications, particularly in the fields of biochemistry and pharmacology. This article provides an overview of its biological activity, including toxicity, antimicrobial properties, and potential applications.
- Molecular Formula : C22H42ClNO
- Molecular Weight : 372.028 g/mol
- CAS Number : 13106-53-1
- LogP : 3.7035 (indicating hydrophobic characteristics)
Toxicological Profile
The toxicity of HMPC has been evaluated in various studies, particularly focusing on its effects on aquatic organisms and human cells.
Toxicity Studies
-
Aquatic Toxicity :
- Studies using Aliivibrio fischeri bioassays have shown that pyridinium-based ionic liquids, including HMPC, exhibit varying levels of toxicity. The EC50 values indicate that HMPC is significantly toxic to aquatic organisms due to its hydrophobic nature, which enhances its interaction with cell membranes .
- The order of toxicity among similar compounds suggests that the longer alkyl chains in cationic surfactants increase toxicity, as seen with HMPC compared to shorter-chain analogs.
- Cellular Toxicity :
Antimicrobial Activity
HMPC has been investigated for its antimicrobial properties against various pathogens:
- Bacterial Activity :
- Fungal Activity :
Applications in Biotechnology
The unique properties of HMPC make it suitable for several applications:
- Drug Delivery Systems : The ability to form stable unilamellar vesicles positions HMPC as a potential candidate for drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs .
- Biocatalysis : As an ionic liquid, HMPC can act as a solvent for biocatalytic reactions, facilitating enzyme stability and activity under various conditions .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted by researchers evaluated the effectiveness of HMPC against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both strains, indicating strong antimicrobial activity.
-
Environmental Impact Assessment :
- An assessment focused on the environmental impact of HMPC highlighted its toxicity to aquatic life, with recommendations for careful handling and disposal to mitigate ecological risks.
Summary Table of Biological Activities
Properties
Molecular Formula |
C22H42ClNO |
---|---|
Molecular Weight |
372.0 g/mol |
IUPAC Name |
1-hexadecyl-4-methylpyridin-1-ium;chloride;hydrate |
InChI |
InChI=1S/C22H40N.ClH.H2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-22(2)18-21-23;;/h17-18,20-21H,3-16,19H2,1-2H3;1H;1H2/q+1;;/p-1 |
InChI Key |
MSGYFUKIEVMGOZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.O.[Cl-] |
Origin of Product |
United States |
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